Dihydromicromelin B

Description

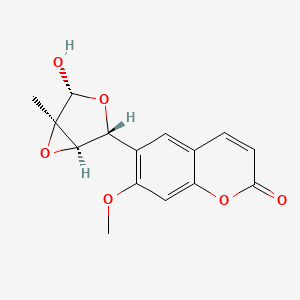

Dihydromicromelin B (CAS: 94285-06-0) is a natural compound isolated from Micromelum species, a genus of flowering plants in the Rutaceae family. Its molecular formula is C₁₅H₁₄O₆, with a molecular weight of 290.268 g/mol . Structurally, it belongs to the coumarin-derived family, characterized by a benzopyrone core with additional hydroxyl and methoxy substituents. This compound is commercially available as a high-purity (≥95%) powder for research purposes, often used as a reference standard in phytochemical studies . While its exact biological activities remain under investigation, it is frequently studied alongside other coumarin and xanthone derivatives for comparative pharmacological profiling.

Propriétés

IUPAC Name |

6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQNFMDTXFFAJQ-KBUPBQIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@H](O[C@H]2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dihydromicromelin B can be isolated from the leaves of Micromelum integerrimum through a series of extraction and purification steps . The leaves are typically dried and ground before being subjected to solvent extraction using n-hexane, ethyl acetate, and methanol . The extracts are then separated using column chromatography to yield this compound along with other related compounds .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydromicromelin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Applications De Recherche Scientifique

Dihydromicromelin B has shown potential in various scientific research applications:

Mécanisme D'action

The exact mechanism of action of dihydromicromelin B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis . Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology, natural origin, or shared applications in research:

Scoparone (6,7-Dimethoxycoumarin)

- CAS : 120-08-1

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : 206.195 g/mol

- Structural Features : A simple coumarin derivative with two methoxy groups at positions 6 and 7.

- Key Differences :

- Lacks the extended side chain and hydroxyl groups present in Dihydromicromelin B.

- Lower molecular weight and reduced polarity due to fewer oxygen atoms.

- Applications : Widely used in traditional medicine for its vasodilatory and anti-inflammatory properties .

Isocudraniaxanthone B

- CAS : 199851-52-0

- Molecular Formula : C₁₉H₁₈O₆

- Molecular Weight : 342.3 g/mol

- Structural Features : A xanthone derivative with a tricyclic aromatic core, hydroxyl, methoxy, and prenyl substituents.

- Key Differences :

- Applications : Studied for antioxidant and cytotoxic activities, though less explored than coumarins.

Hydramicromelin B

- CAS : 369391-55-9

- Molecular Formula : C₁₅H₁₄O₇

- Molecular Weight : 306.27 g/mol

- Structural Features : Likely a hydroxylated derivative of this compound, with an additional oxygen atom.

- Key Differences :

Data Table: Comparative Analysis

Key Research Findings

- Structural Stability : Hydramicromelin B’s additional hydroxyl group increases hygroscopicity, necessitating specialized storage (e.g., desiccated, low-temperature conditions) compared to this compound .

- Functional Groups : The methoxy groups in Scoparone contribute to its vasodilatory effects, whereas this compound’s hydroxyl groups may enable radical-scavenging activity .

Activité Biologique

Dihydromicromelin B is a natural compound isolated from the leaves of Micromelum integerrimum, a plant known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a unique chemical structure that contributes to its biological effects. Its molecular formula is C₁₈H₁₈O₇, and it exhibits properties such as solubility in organic solvents and moderate stability under physiological conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2.

- Inhibition of SARS-CoV-2 :

Research indicates that this compound derivatives exhibit significant inhibitory activity against SARS-CoV-2 3CL protease, with IC₅₀ values ranging from 0.72 to 2.36 μM. In Vero E6 cells, the compound demonstrated an effective EC₅₀ of 15.84 μM in preventive models and 11.52 μM in therapeutic models against the Omicron variant .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | IC₅₀ (μM) | EC₅₀ Preventive (μM) | EC₅₀ Therapeutic (μM) |

|---|---|---|---|

| This compound | 0.72 - 2.36 | 15.84 | 11.52 |

Anticancer Activity

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines.

- Cytotoxicity Studies :

In vitro studies using the MTT assay revealed that certain derivatives of this compound did not exhibit significant cytotoxicity against MCF-7 (breast cancer) and 4T1 (mouse mammary tumor) cell lines at concentrations tested . This suggests that while the compound may possess some biological activity, its efficacy as an anticancer agent requires further investigation.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | Not Active |

| Dihydromicromelin A | 4T1 | Not Active |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showcasing effectiveness against various bacterial strains.

- Bacterial Inhibition :

Studies indicate that extracts containing this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL |

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes such as proteases involved in viral replication.

- Cell Cycle Modulation : Potential interference with cell cycle progression in cancer cells, although specific pathways remain to be clarified.

Case Studies and Research Findings

- Study on SARS-CoV-2 : A study demonstrated that derivatives of this compound could inhibit the replication of SARS-CoV-2 in vitro, suggesting potential therapeutic applications during viral outbreaks .

- Cytotoxicity Assessment : Research conducted on Micromelum minutum extracts showed varying degrees of cytotoxicity across different compounds, with this compound being less effective than other derivatives .

Q & A

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Synthesize ≥10 structurally diverse analogs with systematic modifications (e.g., substituent halogens, chain lengths). Test bioactivity in ≥2 orthogonal assays and correlate results with computational descriptors (e.g., logP, polar surface area). Use cluster analysis to identify pharmacophore features and disclose synthetic routes in supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.